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Compound of Interest

Compound Name: Ascochitine

Cat. No.: B14171456

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the primary literature surrounding the structure
elucidation of Ascochitine, a phytotoxic fungal metabolite. This document provides a
comprehensive overview of the analytical techniques and experimental protocols that were
instrumental in determining its chemical structure, offering valuable insights for researchers in
natural product chemistry and drug development.

Spectroscopic and Spectrometric Data

The determination of Ascochitine's structure relied on a combination of spectroscopic and
spectrometric techniques. The following tables summarize the key quantitative data obtained
from Nuclear Magnetic Resonance (NMR) spectroscopy. While early reports mention the use of
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, specific quantitative data from the
primary literature is not readily available in modern databases. Similarly, a detailed mass
spectral fragmentation analysis is not extensively documented in the accessible primary
literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy has been the cornerstone in defining the molecular architecture of
Ascochitine. The following tables present the *H and 3C NMR chemical shift assignments,
primarily sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse001311.
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Table 1: *H NMR Chemical Shift Data for Ascochitine (500 MHz, CDClIs)

Atom Number Chemical Shift Multiplicity Coupling Constant
(ppm) (3, Hz)

H2'a 1.65

H2'b 1.95

H3' 3.12

H4' 0.95 75

HS' 1.25 70

H5 6.20

4-CHs 2.23

8-OH 11.5

Table 2: 3C NMR Chemical Shift Data for Ascochitine (125 MHz, CDCls)
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Atom Number

Chemical Shift (ppm)

c1 165.2
C3 158.3
c4 100.5
Cda 141.3
C5 117.3
C6 179.4
c7 101.5
cs 161.7
C8a 115.2
4-CHs 12.0
c1' 36.7
c2 27.9
c3' 12.4
c4' 18.2
7-COOH 174.2

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific

findings. This section outlines the protocols for the key analytical techniques used in the

structure elucidation of Ascochitine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocols are based on the information provided in the BMRB entry bmse001311

and represent standard practices in NMR spectroscopy for natural product characterization.
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Sample Preparation: 5 mg of purified Ascochitine was dissolved in deuterated chloroform
(CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was
then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra were acquired on a Bruker Avance Il 500 MHz spectrometer
equipped with a cryoprobe.

e 1H NMR: A standard single-pulse experiment was performed. Key parameters included a
spectral width of 12 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.

e 13C NMR: A proton-decoupled 3C NMR spectrum was acquired using a standard pulse
sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 s,
and an acquisition time of 1.5 s.

e 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences for Correlation Spectroscopy
(COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple
Bond Correlation (HMBC) were utilized to establish proton-proton and proton-carbon
correlations.

X-ray Crystallography

While a definitive, peer-reviewed publication of the single-crystal X-ray structure of
Ascochitine is not widely available, a PhD thesis mentions the analysis of a racemic mixture.
The general protocol for such an analysis is as follows:

Crystallization: Single crystals of Ascochitine suitable for X-ray diffraction would be grown
from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling.

Data Collection: A selected crystal would be mounted on a goniometer and placed in a stream
of cold nitrogen gas (typically 100 K) to minimize radiation damage. X-ray diffraction data would
be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Ka
or Mo Ka radiation) and a detector. The crystal would be rotated through a series of angles,
and the diffraction pattern recorded at each orientation.

Structure Solution and Refinement: The collected diffraction data would be processed to yield a
set of structure factors. The crystal structure would then be solved using direct methods or
Patterson methods and refined using full-matrix least-squares techniques.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural information through fragmentation analysis.

Sample Introduction and lonization: The Ascochitine sample would be introduced into the
mass spectrometer, typically via direct infusion or after separation by liquid chromatography
(LC-MS). Electron ionization (EIl) or electrospray ionization (ESI) would be used to generate
gas-phase ions.

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry
(MS/MS) would be performed. Precursor ions of Ascochitine would be selected and subjected
to collision-induced dissociation (CID) to generate fragment ions. The analysis of these
fragment ions would help to elucidate the connectivity of the molecule.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows. The following
sections provide Graphviz (DOT language) scripts for generating key diagrams related to the
structure elucidation of Ascochitine.

Workflow for Ascochitine Structure Elucidation
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 To cite this document: BenchChem. [The Structural Unveiling of Ascochitine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14171456#primary-literature-on-ascochitine-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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